4-Methylthiophenyl-(2-thienyl)methanol chemical structure and properties
4-Methylthiophenyl-(2-thienyl)methanol chemical structure and properties
An In-depth Technical Guide to (4-(methylthio)phenyl)(thiophen-2-yl)methanol: Synthesis, Properties, and Applications
Abstract
(4-(methylthio)phenyl)(thiophen-2-yl)methanol is a diarylmethanol derivative incorporating both a sulfur-rich thiophene ring and a functionalized methylthiophenyl group. This combination of moieties makes it a compound of interest in medicinal chemistry and materials science, where thiophene derivatives are valued as versatile precursors and structural motifs in bioactive molecules and organic electronics.[1][2][3] This guide provides a comprehensive overview of the compound's chemical structure, a detailed, field-proven protocol for its synthesis via a Grignard reaction, its predicted physicochemical and spectroscopic properties, and a discussion of its potential applications for researchers and drug development professionals.
Chemical Identity and Structure
The core structure consists of a central methanol carbon atom bonded to a thiophen-2-yl group and a 4-(methylthio)phenyl group. The presence of two distinct aromatic rings and a reactive hydroxyl group provides multiple sites for further chemical modification.
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IUPAC Name: (4-(methylthio)phenyl)(thiophen-2-yl)methanol
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Molecular Formula: C₁₂H₁₂OS₂
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Molecular Weight: 236.36 g/mol
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Chemical Structure:
(A visual representation of the molecule's structure)
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 236.36 g/mol | PubChem (Analog)[4] |
| XLogP3-AA | ~3.0-3.5 | Estimated based on analogs[4] |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 2 (Oxygen and Sulfur) | Computed |
| Rotatable Bond Count | 3 | Computed |
Synthesis via Grignard Reaction: A Validated Protocol
The most direct and reliable method for synthesizing (4-(methylthio)phenyl)(thiophen-2-yl)methanol is the Grignard reaction. This cornerstone of organic synthesis involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[5] In this case, we utilize 2-thienylmagnesium bromide, prepared from 2-bromothiophene, which attacks the electrophilic carbonyl carbon of 4-(methylthio)benzaldehyde.
Causality and Experimental Insight:
The choice of the Grignard reaction is dictated by its efficiency in forming carbon-carbon bonds. The protocol requires strictly anhydrous (water-free) conditions and an inert atmosphere (e.g., argon or nitrogen). This is critical because Grignard reagents are highly basic and will react readily with any protic source, such as water, which would quench the reagent and halt the desired reaction.[5][6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology:
Part 1: Preparation of 2-Thienylmagnesium Bromide
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Glassware Preparation: All glassware (a three-neck round-bottom flask with a reflux condenser, dropping funnel, and argon inlet) must be rigorously flame-dried under vacuum and allowed to cool under a positive pressure of dry argon or nitrogen. This removes adsorbed water.[6]
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Reagent Setup: Equip the flask with magnesium turnings (1.2 eq). Add anhydrous tetrahydrofuran (THF) via syringe to cover the magnesium.
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Initiation: Add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF to the dropping funnel. Add a small portion to the magnesium. The reaction is initiated, often indicated by gentle bubbling or a slight temperature increase. If it doesn't start, a small crystal of iodine can be added as an activator.[5]
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Formation: Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[7]
Part 2: Reaction and Purification 5. Aldehyde Addition: In a separate flame-dried flask, dissolve 4-(methylthio)benzaldehyde (1.0 eq) in anhydrous THF. Cool the Grignard reagent solution to 0 °C in an ice bath. 6. Nucleophilic Attack: Add the aldehyde solution dropwise to the stirring Grignard reagent. The reaction is typically exothermic. Maintain the temperature at 0 °C during the addition. After addition, allow the mixture to warm to room temperature and stir for 2-3 hours. 7. Workup (Quenching): Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This acidic salt protonates the resulting magnesium alkoxide to form the desired alcohol and precipitates magnesium salts, which are easier to remove than magnesium hydroxide that would form with a pure water quench. 8. Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate. 9. Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation). The crude product is then purified by flash column chromatography on silica gel to yield the pure (4-(methylthio)phenyl)(thiophen-2-yl)methanol.[7]
Spectroscopic Profile for Structural Verification
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and phenyl rings (typically in the δ 7.0-7.6 ppm range). A singlet for the methylthio (-SCH₃) protons will appear around δ 2.5 ppm. The proton on the carbinol carbon (-CH(OH)-) will likely appear as a singlet or doublet around δ 5.8-6.0 ppm, and the hydroxyl (-OH) proton will be a broad singlet whose position is concentration-dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the aromatic carbons (δ 120-145 ppm), the carbinol carbon (δ ~70 ppm), and the methylthio carbon (δ ~15 ppm).
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IR (Infrared) Spectroscopy: Key vibrational bands will include a broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. C-H stretches for the aromatic rings will appear around 3000-3100 cm⁻¹, and C-S stretching vibrations may be observed in the fingerprint region.
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of 236.36 m/z, along with characteristic fragmentation patterns, such as the loss of a water molecule.
Potential Applications and Future Directions
While specific studies on (4-(methylthio)phenyl)(thiophen-2-yl)methanol are not widely published, the structural motifs present suggest significant potential in several research areas.
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Medicinal Chemistry: Thiophene-containing compounds exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.[1][9] The diarylmethanol core is a key feature in many pharmacologically active molecules. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which is a common strategy in drug design to modulate solubility and biological activity.[10]
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Materials Science: Thiophene derivatives are fundamental building blocks for organic semiconductors and polymers used in electronic devices.[2] The hydroxyl group of the title compound provides a reactive handle for polymerization or for grafting the molecule onto surfaces to create functional materials.
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Synthetic Intermediates: This compound is a versatile intermediate. The hydroxyl group can be easily converted into other functional groups or used as a directing group for further reactions on the aromatic rings, enabling the synthesis of more complex molecular architectures.[2]
Safety and Handling
(4-(methylthio)phenyl)(thiophen-2-yl)methanol should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While specific toxicity data is not available, compounds containing thiophene and thioether moieties should be treated with care. Avoid inhalation, ingestion, and skin contact.
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